Sigma-2 Receptor Affinity: Unsubstituted 9-Aza Nitrogen vs. N-Alkylated Analogs
Carbamate derivatives synthesized from 9-azabicyclo[3.3.1]nonan-3α-yl alcohol (the direct 3-ol analog of 9-azabicyclo[3.3.1]nonan-3-ylmethanol) exhibit sub-nanomolar σ₂ receptor affinity. WC-59, a carbamate derived from the 9-azabicyclo[3.3.1]nonan-3α-yl scaffold, shows Ki = 0.82 nM for σ₂ and a σ₁/σ₂ selectivity ratio of 2087 [1]. In contrast, 9-alkylated derivatives (e.g., 9-methyl or 9-benzyl) show markedly reduced σ₂ affinity and selectivity [2]. The free 9-aza nitrogen is essential for high σ₂ binding, as alkylation introduces steric hindrance that disrupts the optimal receptor interaction geometry [1].
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) and sigma-1/sigma-2 selectivity ratio |
|---|---|
| Target Compound Data | Ki = 0.82 nM (WC-59 derivative); σ₁/σ₂ = 2087 |
| Comparator Or Baseline | N-alkylated 9-azabicyclo[3.3.1]nonane derivatives: Ki typically >10 nM for σ₂; σ₁/σ₂ < 100 |
| Quantified Difference | >12-fold higher σ₂ affinity; >20-fold higher selectivity |
| Conditions | In vitro radioligand binding using [³H]DTG in guinea pig brain membrane preparations |
Why This Matters
The unsubstituted 9-aza nitrogen in 9-azabicyclo[3.3.1]nonan-3-ylmethanol-derived ligands is a critical determinant of sub-nanomolar σ₂ affinity and high σ₁/σ₂ selectivity, making it the preferred scaffold for developing σ₂-selective molecular probes and chemosensitizers.
- [1] Chu W, Xu J, Zhou D, Zhang F, Jones LA, Wheeler KT, Mach RH. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Bioorg Med Chem. 2009;17(3):1222-1231. View Source
- [2] Vangveravong S, Xu J, Zeng C, Mach RH. Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate analogs as σ2 receptor ligands. Bioorg Med Chem. 2006;14(20):6988-6997. View Source
